H-Arg-Gln-Asp-Arg-Val-Phe-His-Ser-Arg-Asn-Ser-Ile-OH

Description

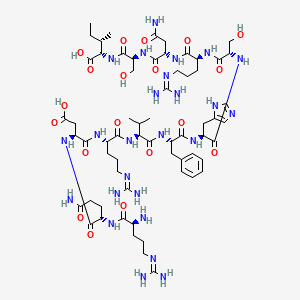

H-Arg-Gln-Asp-Arg-Val-Phe-His-Ser-Arg-Asn-Ser-Ile-OH is a 13-residue peptide with the sequence: Arg¹-Gln²-Asp³-Arg⁴-Val⁵-Phe⁶-His⁷-Ser⁸-Arg⁹-Asn¹⁰-Ser¹¹-Ile¹². Key features include:

- Functional residues: His⁷ and Ser⁸/¹¹ may participate in catalytic or post-translational modifications (e.g., phosphorylation).

- Hydrophobic core: Val⁵, Phe⁶, and Ile¹² contribute to structural stability or membrane interactions.

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H103N25O19/c1-5-31(4)48(60(106)107)88-58(104)43(28-90)86-55(101)40(24-45(66)92)82-50(96)35(15-10-20-75-62(69)70)80-57(103)42(27-89)85-54(100)39(23-33-26-73-29-77-33)81-53(99)38(22-32-12-7-6-8-13-32)84-59(105)47(30(2)3)87-52(98)36(16-11-21-76-63(71)72)79-56(102)41(25-46(93)94)83-51(97)37(17-18-44(65)91)78-49(95)34(64)14-9-19-74-61(67)68/h6-8,12-13,26,29-31,34-43,47-48,89-90H,5,9-11,14-25,27-28,64H2,1-4H3,(H2,65,91)(H2,66,92)(H,73,77)(H,78,95)(H,79,102)(H,80,103)(H,81,99)(H,82,96)(H,83,97)(H,84,105)(H,85,100)(H,86,101)(H,87,98)(H,88,104)(H,93,94)(H,106,107)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,47-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVOBUSJOGRAX-KCDVYUOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H103N25O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Arg-Gln-Asp-Arg-Val-Phe-His-Ser-Arg-Asn-Ser-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotides or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.

Scientific Research Applications

Drug Development

H-Arg-Gln-Asp-Arg-Val-Phe-His-Ser-Arg-Asn-Ser-Ile-OH has potential applications in drug development due to its ability to mimic natural peptides involved in various physiological processes. Its structure may allow it to interact with specific receptors, promoting therapeutic effects.

Case Study: Growth Hormone Release

Research has indicated that peptides similar to this compound can stimulate the release of growth hormones. For instance, studies have shown that certain peptides can enhance the secretion of growth hormone from the pituitary gland, which is vital for growth and metabolism in humans .

Cancer Research

Peptides like this compound are being investigated for their role in cancer therapy. The ability of specific amino acid sequences to target tumor cells selectively makes them valuable in developing targeted therapies.

Case Study: Targeting Tumor Cells

In vitro studies demonstrated that certain peptide sequences can bind to cancer cell receptors, inhibiting their growth and proliferation. This specificity could lead to the development of peptide-based drugs that minimize damage to healthy cells while effectively targeting tumors .

Immunology

The immunomodulatory properties of peptides are also under investigation. This compound may enhance immune responses by acting on immune cell receptors.

Case Study: Enhancing Immune Response

Research has shown that specific peptides can enhance T-cell activation and proliferation, leading to improved immune responses against pathogens and tumors. Peptides similar to this compound have been used in vaccine formulations to boost efficacy .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by:

Binding to receptors: Peptides can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.

Enzyme inhibition or activation: Some peptides act as inhibitors or activators of enzymes, modulating biochemical pathways.

Cell penetration: Certain peptides can penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Research Findings

Receptor Activation: Peptides with Arg clusters (e.g., SFLL, ACTH) are potent receptor agonists.

Cell Adhesion : The PHSRN motif enhances fibronectin activity by 10–20 fold in vitro. The target’s His-Ser-Arg-Asn segment may confer analogous synergy but requires structural studies to confirm .

Stability and Aggregation : Aβ-like His/Arg motifs in the target peptide could influence pharmacokinetics, necessitating stability assays under physiological conditions .

Biological Activity

H-Arg-Gln-Asp-Arg-Val-Phe-His-Ser-Arg-Asn-Ser-Ile-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Composition

This peptide consists of 10 amino acids with specific sequences that contribute to its biological functions. The molecular formula is with a molecular weight of approximately 4117.77 Da. Each amino acid in the sequence plays a crucial role in the peptide's overall activity, influencing interactions with biological targets.

1. Antioxidant Properties

Research indicates that peptides similar to this compound exhibit significant antioxidant properties. These peptides can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels, which are implicated in various diseases, including neurodegenerative disorders and aging.

2. Anti-inflammatory Effects

Peptides have been shown to modulate inflammatory pathways. Specifically, this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Immunomodulatory Activity

The peptide's sequence suggests potential immunomodulatory effects. It may enhance immune responses by activating specific immune cells or modulating cytokine production, which could be beneficial in vaccine development or autoimmune disease management.

Case Study 1: Antioxidant Activity in Cell Models

A study investigated the antioxidant effects of peptides derived from similar sequences on human skin fibroblast cells (HaCaT). The results demonstrated a significant reduction in ROS levels and an increase in cell viability under oxidative stress conditions, indicating the peptide's protective role against cellular damage.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving animal models of induced arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved joint function. This suggests its potential application as a therapeutic agent for inflammatory disorders.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.